molecular formula C7H5Br2Cl B1524284 2-Bromo-4-(bromomethyl)-1-chlorobenzene CAS No. 880348-24-3

2-Bromo-4-(bromomethyl)-1-chlorobenzene

Cat. No.: B1524284
CAS No.: 880348-24-3
M. Wt: 284.37 g/mol
InChI Key: ZXIWBVSODJAUTC-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-chlorobenzene is an organic compound with the molecular formula C7H5Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and chlorine groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-1-chlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-chlorobenzene typically involves the bromination of 4-(bromomethyl)-1-chlorobenzene. This can be achieved through the reaction of 4-(bromomethyl)-1-chlorobenzene with bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is controlled to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less substituted benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-1-chlorobenzene
  • 2-Bromo-4-(chloromethyl)-1-chlorobenzene
  • 2-Bromo-4-(bromomethyl)-1-fluorobenzene

Uniqueness

2-Bromo-4-(bromomethyl)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity patterns compared to similar compounds. The bromomethyl group adds further versatility in synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIWBVSODJAUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679344
Record name 2-Bromo-4-(bromomethyl)-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880348-24-3
Record name 2-Bromo-4-(bromomethyl)-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)-1-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

260 g (about 1.05 mol) of crude (3-bromo-4-chlorophenyl)methanol were dissolved in 2.86 liters of dichloromethane, the solution was cooled to −5° C. and 127.1 g (44.6 ml, 460 mmol) of phosphorus tribromide were added slowly. After the end of the addition, the mixture was stirred at −5° C. for another 1 h and then diluted with diluted with dichloromethane and water. The organic phase was removed, dried over magnesium sulphate and concentrated under reduced pressure. This gave, as a crude product, 280.5 g (about 84% of theory) of 2-bromo-4-(bromomethyl)-1-chlorobenzene.
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260 g
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2.86 L
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44.6 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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